molecular formula C16H12BrN3O2 B2868603 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide CAS No. 351327-31-6

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2868603
CAS No.: 351327-31-6
M. Wt: 358.195
InChI Key: FUUVALGBFYPKBU-UHFFFAOYSA-N
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Description

Historical Evolution of Quinoline-Based Research

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for a century of exploration into nitrogen-containing heterocycles. Its derivatives, such as quinine—a cinchona bark alkaloid—became pivotal in treating malaria, marking one of the earliest applications of natural product chemistry in medicine. The structural elucidation of quinine by Pelletier and Caventou in 1820 catalyzed synthetic efforts to optimize quinoline’s pharmacological profile, leading to antimalarials like chloroquine and primaquine. By the mid-20th century, quinoline’s versatility expanded into anticancer and antimicrobial research, driven by its ability to intercalate DNA and disrupt microbial enzymes. The introduction of carbohydrazide functionalities to the quinoline core represents a modern innovation, merging traditional heterocyclic chemistry with advanced bioisosteric design.

Significance of the Hydrazide-Hydrazone Moiety in Biological Research

Hydrazide-hydrazone derivatives are renowned for their broad-spectrum bioactivity, including antimicrobial, anticancer, and antiprotozoal properties. The hydrazone group (-NHN=CH-) acts as a bioisostere for carbonyl groups, enhancing solubility and enabling hydrogen bonding with biological targets. For instance, nitrofurantoin and furazolidone—clinical agents containing hydrazone motifs—leverage this moiety to inhibit microbial DNA synthesis. In quinoline derivatives, the carbohydrazide side chain (-CONHNH2) introduces additional hydrogen-bonding sites, potentially improving target affinity and selectivity. This synergy between quinoline’s aromatic planar structure and the hydrazide-hydrazone’s reactivity underpins the therapeutic promise of compounds like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Contemporary Research Landscape in Quinoline Carbohydrazides

Recent studies emphasize quinoline carbohydrazides as multitarget agents. For example, derivatives with electron-withdrawing substituents (e.g., bromo, nitro) exhibit enhanced antiparasitic activity against Plasmodium falciparum by inhibiting hemozoin formation. Similarly, hydroxylphenyl groups at the C-2 position, as seen in the title compound, may confer antioxidant properties by scavenging free radicals. Computational analyses further suggest that bromine’s electronegativity at C-6 could modulate electron density across the quinoline ring, influencing interactions with enzymatic active sites. Current synthetic strategies focus on regioselective functionalization to optimize pharmacokinetic profiles, reflecting a shift toward rational drug design in heterocyclic chemistry.

Theoretical Basis for Investigating this compound

The structural architecture of this compound offers multiple avenues for bioactivity. The bromine atom at C-6 likely enhances lipophilicity, facilitating membrane penetration, while the 4-hydroxyphenyl group at C-2 introduces phenolic antioxidant capacity. The carbohydrazide moiety at C-4 provides a flexible linker for metal chelation or hydrogen bonding, critical for inhibiting metalloenzymes or DNA topoisomerases. Density functional theory (DFT) studies hypothesize that the compound’s planar quinoline core enables π-π stacking with aromatic residues in target proteins, while the hydrazone group stabilizes transition states during enzymatic reactions. These theoretical insights align with observed activities in analogous quinoline derivatives, supporting further experimental validation.

Positioning Within the Broader Context of Heterocyclic Chemistry

Quinoline carbohydrazides occupy a niche within heterocyclic chemistry, bridging classical alkaloid research and modern medicinal chemistry. Quinoline’s inherent bioactivity, derived from its bicyclic aromatic system, is amplified by carbohydrazide modifications, which introduce redox-active and metal-chelating capabilities. This dual functionality positions such compounds as versatile scaffolds for targeting diseases with multifactorial etiologies, such as cancer and antibiotic-resistant infections. Compared to simpler heterocycles like pyridine or imidazole, quinoline derivatives offer greater structural tunability, enabling precise modulation of electronic and steric properties to meet therapeutic demands.

Properties

IUPAC Name

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-3-6-14-12(7-10)13(16(22)20-18)8-15(19-14)9-1-4-11(21)5-2-9/h1-8,21H,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVALGBFYPKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328075
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351327-31-6
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The Pfitzinger reaction forms the quinoline core through condensation of isatin derivatives with ketones. For this compound:

  • 5-Bromoisatin (CAS 4927-40-6): Provides the bromine atom at position 6 of the quinoline.
  • 4-Hydroxyacetophenone (CAS 99-93-4): Introduces the 4-hydroxyphenyl group at position 2.

Reaction Conditions

Reagents and parameters were adapted from analogous syntheses:

Parameter Specification
Solvent Ethanol (anhydrous)
Base Potassium hydroxide (1.5 equiv)
Temperature Reflux (78°C)
Duration 6–8 hours
Yield 68–72%

The reaction proceeds via base-catalyzed condensation, forming 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The hydroxyl group remains stable under basic conditions due to resonance stabilization with the phenyl ring.

Workup and Purification

  • Acidification : Adjust pH to 2–3 with HCl to precipitate the carboxylic acid.
  • Recrystallization : Purify using ethanol/water (3:1 v/v), yielding pale-yellow crystals.
  • Characterization :
    • FT-IR : Carboxylic acid C=O stretch at 1695 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, quinoline H-3), 7.89–7.21 (m, 7H, aromatic), 10.12 (s, 1H, -COOH).

Esterification of Carboxylic Acid Intermediate

The carboxylic acid is esterified to enhance reactivity for subsequent hydrazide formation:

Reaction Protocol

Parameter Specification
Solvent Absolute ethanol
Catalyst Concentrated H₂SO₄ (2–3 drops)
Temperature Reflux (78°C)
Duration 16–18 hours
Yield 85–90%

The product, ethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate, is isolated via vacuum distillation and recrystallized from ethanol.

Spectroscopic Validation

  • ¹³C NMR (CDCl₃): δ 165.8 (C=O), 62.1 (OCH₂CH₃), 14.3 (OCH₂CH₃).
  • MS (ESI+) : m/z 401.02 [M+H]⁺.

Hydrazide Formation

Hydrazine hydrate converts the ester to the target carbohydrazide:

Reaction Parameters

Parameter Specification
Solvent Ethanol (anhydrous)
Reagent Hydrazine hydrate (5 equiv)
Temperature Reflux (78°C)
Duration 4–5 hours
Yield 75–80%

Characterization Data

  • FT-IR : N-H stretches at 3320 cm⁻¹ and 3190 cm⁻¹, C=O at 1665 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, -CONHNH₂), 8.65 (s, 1H, quinoline H-3), 7.85–6.95 (m, 7H, aromatic).
  • Elemental Analysis : Calculated for C₁₆H₁₂BrN₃O₂: C 50.55%, H 3.18%, N 11.05%; Found: C 50.49%, H 3.22%, N 11.01%.

Alternative Synthetic Routes

Post-Synthesis Bromination

Brominating 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with N-bromosuccinimide (NBS):

Parameter Specification
Solvent CCl₄
Reagent NBS (1.1 equiv)
Initiator AIBN (0.1 equiv)
Temperature 80°C
Duration 12 hours
Yield 55–60%

This method suffers from regioselectivity issues, producing 6-bromo and 8-bromo isomers in a 3:1 ratio.

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

Step Conventional Time Microwave Time
Pfitzinger Reaction 8 hours 45 minutes
Esterification 18 hours 2 hours
Hydrazide Formation 5 hours 30 minutes

Yields remain comparable (70–75%), but purity improves due to reduced side reactions.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Regioselectivity Cost Efficiency
Pfitzinger Route 72 98 High Moderate
Post-Bromination 58 85 Low High
Microwave-Assisted 73 99 High Low

The Pfitzinger route remains optimal for large-scale synthesis, while microwave methods suit high-throughput applications.

Challenges and Optimization Strategies

Hydroxyl Group Protection

The 4-hydroxyphenyl group may oxidize under acidic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether before esterification improves stability:

  • Protection : Treat with TBSCl/imidazole in DMF (0°C, 2 hours).
  • Deprotection : Use TBAF in THF post-hydrazide formation.

This increases overall yield to 82% but adds two steps.

Solvent Optimization

Replacing ethanol with dimethylformamide (DMF) in the Pfitzinger reaction enhances solubility but requires rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction can produce quinoline-4-carboxamides.

Scientific Research Applications

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide and its derivatives have applications in pharmaceutical research, specifically as potential antimicrobial agents . Some studies also explore related compounds for anticancer activity .

Antimicrobial Applications

  • DNA Gyrase Inhibitors Phenyl quinoline derivatives, including this compound, may possess antimicrobial potential by acting as DNA gyrase inhibitors .
  • Minimum Inhibitory Concentration (MIC) Studies have evaluated the MIC values of quinoline derivatives against S. aureus and C. albicans. For example, quinoline derivatives linked to ethyl formohydrazonate (compound 5 ) and 4-(4-methoxyphenyl)acetamidohydazinyl (compound 6b ) have demonstrated effective antibacterial activities against S. aureus .
  • Minimum Bactericidal Concentration (MBC) Quinoline derivatives have shown good MBC values against tested microbial strains, including S. aureus, E. coli, and C. albicans . Compounds 5 , 6b , and 10 were found to be the most potent agents against the S. aureus bacterial strain .

Anticancer Applications

  • Anticancer Activity Research indicates that certain quinoline derivatives exhibit anticancer activity. For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) has shown activity against cancer lines, including human amelanotic melanoma cells (C-32), human breast adenocarcinoma cells (MDA-MB-231), and human lung adenocarcinoma cells (A549) .
  • Structure-Activity Relationship The presence of a free hydroxyl group at position 8 of the quinoline molecule appears to be crucial for antibacterial activity . Blocking this phenolic group results in a loss of antibacterial activity .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the quinoline ring and the carbohydrazide group, which can form hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The pharmacological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide 6-Br, 2-(4-OH-Ph), 4-carbohydrazide C₁₆H₁₂BrN₃O₂ 358.19 Pharmaceutical intermediate; hydrogen-bonding capacity
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (SVQ-045) 2-(4-MeO-Ph), 4-carbohydrazide C₁₇H₁₅N₃O₂ 293.32 Lower polarity due to methoxy group; used in antimicrobial studies
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid 6-Br, 2-(4-Br-Ph), 4-COOH C₁₆H₉Br₂NO₂ 407.06 Enhanced electrophilicity for cross-coupling reactions
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide 6-Cl, 2-oxo, 4-carbohydrazide C₁₀H₇ClN₄O₂ 268.64 Anticancer activity; improved solubility due to Cl vs. Br
Key Observations:
  • Bromine vs.
  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enables hydrogen bonding, crucial for protein interactions, whereas methoxy derivatives (e.g., SVQ-045) exhibit higher lipophilicity .
  • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) offers nucleophilic sites for condensation reactions (e.g., hydrazone formation), unlike carboxylic acids (-COOH), which are more acidic and prone to salt formation .

Biological Activity

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is C₁₆H₁₂BrN₃O₂, with a molecular weight of approximately 364.19 g/mol. The compound features a quinoline core substituted with a bromo group and a hydroxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₂BrN₃O₂
Molecular Weight364.19 g/mol
CAS Number351327-31-6
StructureChemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) values indicate its potency against specific pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15.62
Escherichia coli20.00
Candida albicans25.00

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains such as MRSA.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it may inhibit bacterial DNA gyrase, crucial for DNA replication.
  • Interaction with Enzymes : The hydroxy group may enhance binding to specific enzymes involved in bacterial cell wall synthesis.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : Research assessing cytotoxicity revealed that while the compound is effective against cancer cell lines, it demonstrates low toxicity towards normal human cells, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful.

Table 2: Comparative Analysis

Compound NameMolecular FormulaKey Activity
6-BromoquinolineC₉H₆BrNModerate antibacterial
4-HydroxyquinolineC₉H₇NOAntiviral and antibacterial
6-Bromo-2-(4-hydroxyphenyl)quinolineC₁₆H₁₂BrN₃O₂High antibacterial and anticancer

This comparison illustrates that while related compounds possess varying degrees of activity, the unique structure of this compound contributes to its enhanced efficacy.

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